3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
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Overview
Description
3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a piperazine ring substituted with a methoxybenzyl group, which is linked to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole typically involves multi-step organic reactions. One common method is the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine, such as piperazine, in the presence of an acid catalyst. The methoxybenzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances its binding affinity and selectivity. The methoxybenzyl group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole-2,3-dione: An oxidized derivative with potential biological activities.
This compound-5-carboxylic acid: A carboxylated derivative with different pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole moiety with the piperazine ring and methoxybenzyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3O/c1-25-19-6-4-5-17(13-19)15-23-9-11-24(12-10-23)16-18-14-22-21-8-3-2-7-20(18)21/h2-8,13-14,22H,9-12,15-16H2,1H3 |
InChI Key |
OZMANBDQGFOPQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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